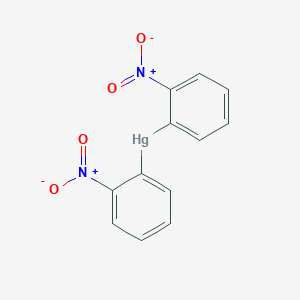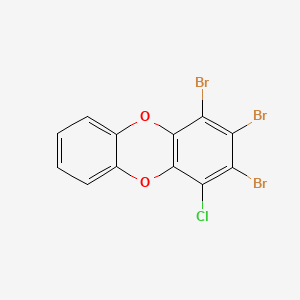![molecular formula C14H11NO2 B14317101 5H-Indeno[1,2-b]pyridin-5-one, 8-methoxy-4-methyl- CAS No. 105418-67-5](/img/no-structure.png)
5H-Indeno[1,2-b]pyridin-5-one, 8-methoxy-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Indeno[1,2-b]pyridin-5-one, 8-methoxy-4-methyl- is a heterocyclic compound that belongs to the indeno-pyridine family This compound is characterized by its unique structure, which includes an indeno-pyridine core with methoxy and methyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Indeno[1,2-b]pyridin-5-one, 8-methoxy-4-methyl- typically involves multi-step organic reactions. One common method includes the condensation of aryl aldehydes, 1-naphthalen-2-yl-ethanone, 1,3-indandione, and ammonium acetate in the presence of thiourea dioxide in water at 80°C . This one-pot synthesis is efficient and yields the desired compound with good purity.
Industrial Production Methods
While specific industrial production methods for 5H-Indeno[1,2-b]pyridin-5-one, 8-methoxy-4-methyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring stringent quality control to produce the compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
5H-Indeno[1,2-b]pyridin-5-one, 8-methoxy-4-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indeno-pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
5H-Indeno[1,2-b]pyridin-5-one, 8-methoxy-4-methyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent, given its ability to interact with biological targets.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5H-Indeno[1,2-b]pyridin-5-one, 8-methoxy-4-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting cancer cell proliferation or altering enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-5H-indeno[1,2-b]pyridin-5-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
8-Hydroxy-7-methoxy-4-methyl-5H-indeno[1,2-b]pyridin-5-one: Contains a hydroxyl group, which can influence its solubility and interaction with biological targets.
3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one:
Uniqueness
The presence of both methoxy and methyl groups in 5H-Indeno[1,2-b]pyridin-5-one, 8-methoxy-4-methyl- imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. These characteristics distinguish it from other similar compounds and make it a valuable subject of study in various research fields.
Eigenschaften
| 105418-67-5 | |
Molekularformel |
C14H11NO2 |
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
8-methoxy-4-methylindeno[1,2-b]pyridin-5-one |
InChI |
InChI=1S/C14H11NO2/c1-8-5-6-15-13-11-7-9(17-2)3-4-10(11)14(16)12(8)13/h3-7H,1-2H3 |
InChI-Schlüssel |
FXQOMUALCSLULJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=NC=C1)C3=C(C2=O)C=CC(=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,2-Dimethyl-3-[(2-methylacryloyl)oxy]propanoic acid](/img/structure/B14317073.png)
